Bienvenue dans la boutique en ligne BenchChem!

IGF-I (24-41)

Neurobehavioral Development IGF-I Fragment Pharmacology Ultrasonic Vocalization

IGF-I (24-41) is the 18-aa fragment (residues 24–41) of human IGF-I retaining anabolic, antioxidant, anti-inflammatory & cytoprotective actions without IGF-1R activation or IGFBP binding. Unlike full-length IGF-I or des(1-3)IGF-I, it enables dissection of receptor-independent signaling free of confounding metabolic effects. It selectively modulates neonatal ultrasonic vocalizations—where fragment (57-70) is inactive—validating domain-specific neurobehavioral activity. Solubility: 50 mg/mL (free base). Procure ≥98% HPLC-pure lyophilized solid for reproducible, non-canonical IGF-I research.

Molecular Formula C88H133N27O28
Molecular Weight 2017.2 g/mol
Cat. No. B612642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIGF-I (24-41)
SynonymsInsulin-like Growth Factor I (24-41)
Molecular FormulaC88H133N27O28
Molecular Weight2017.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O
InChIInChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)/t44-,45+,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1
InChIKeyHLOCSQLWBVBRQV-FZKVNNNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IGF-I (24-41) Procurement Guide: Definition, Molecular Identity & Baseline Characteristics


IGF-I (24-41), also designated Insulin-like Growth Factor I (24-41), is an 18-amino acid synthetic peptide fragment comprising residues 24 through 41 of the mature 70-amino acid human IGF-I polypeptide hormone (sequence: YFNKPTGYGSSSRRAPQT) . With a molecular formula of C88H133N27O28 and a molecular weight of approximately 2017.16 Da , this fragment represents a discrete structural and functional domain of the parent growth factor. It is supplied as a lyophilized solid, typically at HPLC-purified grades exceeding 98% purity, and exhibits solubility in aqueous buffers such as water at concentrations up to 50 mg/mL . While the full-length IGF-I molecule orchestrates pleiotropic effects including somatic growth promotion and glucose metabolism via high-affinity engagement of the IGF-I receptor (IGF-1R) and IGF-binding proteins (IGFBPs), the truncated IGF-I (24-41) fragment is reported to retain selected biological properties—including anabolic, antioxidant, anti-inflammatory, and cytoprotective actions—while lacking the complete receptor-binding and IGFBP-sequestration profile of the intact hormone . This profile establishes IGF-I (24-41) as a specialized research tool for dissecting IGF-I domain functions, particularly in neurobiology and developmental studies, and as a candidate scaffold for exploring signaling pathways that may be independent of canonical IGF-1R activation.

Why IGF-I (24-41) Cannot Be Interchanged with Full-Length IGF-I, Des(1-3)IGF-I, or Other IGF-I Fragments


Generic substitution of IGF-I (24-41) with full-length IGF-I, the truncated analog des(1-3)IGF-I, or even neighboring IGF-I fragments such as IGF-I (30-41) or IGF-I (57-70) is scientifically unjustified due to profound differences in molecular target engagement, functional selectivity, and in vivo pharmacological activity. Full-length IGF-I and des(1-3)IGF-I both retain high affinity for the IGF-I receptor (IGF-1R) and, in the case of full-length IGF-I, robust binding to IGF-binding proteins (IGFBPs) that profoundly influences their bioavailability and potency [1]. In contrast, the IGF-I (24-41) fragment lacks the N-terminal domain critical for IGF-1R activation and the C-terminal region required for IGFBP interaction, resulting in a distinct biological fingerprint. Direct comparative evidence demonstrates that while IGF-I (24-41) mimics certain neurobehavioral effects of the intact hormone in vivo, the IGF-I (57-70) fragment is entirely inactive in the same paradigm [2]. Furthermore, the specific sequence and physicochemical properties of IGF-I (24-41) confer solubility and stability characteristics that diverge from other fragments, such as the TFA salt forms of IGF-I (30-41) [3]. Consequently, experimental or procurement substitution based solely on nomenclature similarity risks introducing confounding variables related to receptor activation, binding protein sequestration, and functional domain specificity that can critically compromise data reproducibility and interpretation.

Quantitative Evidence of Differentiation: IGF-I (24-41) vs. Comparators


Behavioral Pharmacology: Differential Effects of IGF-I Fragments on Neonatal Ultrasonic Vocalization in Mice

In a direct head-to-head in vivo comparison, neonatal CD-1 mice received intracerebroventricular injections of recombinant IGF-I, IGF-I (24-41), or IGF-I (57-70) on postnatal days 2, 4, and 7. On postnatal day 8, ultrasonic vocalization call rate—a measure of emotional and communicative behavior—was recorded. Treatment with IGF-I (24-41) significantly increased the rate of ultrasonic calls compared to vehicle control, mimicking the effect of the full-length IGF-I peptide. Critically, the IGF-I (57-70) fragment, administered under identical conditions and at equimolar doses, produced no significant change in ultrasonic call rate relative to control [1]. This demonstrates that the neurobehavioral activity within the N-terminal/mid-region (residues 24-41) is distinct from that of the C-terminal (57-70) region.

Neurobehavioral Development IGF-I Fragment Pharmacology Ultrasonic Vocalization

Aqueous Solubility Comparison: IGF-I (24-41) vs. IGF-I (24-41) TFA Salt and Other IGF-I Fragments

The aqueous solubility of IGF-I (24-41) in its free base form is reported to be approximately 50 mg/mL (24.79 mM) in water, requiring ultrasonic agitation for complete dissolution . In contrast, the TFA (trifluoroacetate) salt form of IGF-I (24-41) is soluble in DMSO but exhibits distinct solubility properties in aqueous media [1]. Furthermore, a technical note on related IGF-I fragments indicates that acetate salt forms (e.g., IGF-I 30-41 acetate) typically offer enhanced water solubility and stability compared to their free base counterparts [2]. This data underscores that the specific counterion and formulation state—free base vs. TFA salt vs. acetate—directly impacts the practical handling and in vitro dosing capabilities of the peptide, preventing direct methodological substitution without solubility optimization.

Peptide Formulation Solubility Chemical Handling

Mechanistic Selectivity: IGF-I (24-41) Domain Lacks High-Affinity IGF-1R and IGFBP Binding

The molecular basis for the unique biological activity of IGF-I (24-41) stems from its structural composition. Full-length IGF-I binds with high affinity to the IGF-I receptor (IGF-1R) and to IGF-binding proteins (IGFBPs), which modulate its bioactivity and clearance [1]. Des(1-3)IGF-I, a truncated analog lacking the N-terminal tripeptide, retains high IGF-1R affinity but exhibits approximately 100-fold reduced binding to IGFBPs (affinity ~1% of native IGF-I), resulting in approximately 10-fold greater in vitro potency [2]. IGF-I (24-41) represents a more extensive deletion, lacking both the N-terminal receptor-binding domain (residues 1-23) and the C-terminal region implicated in IGFBP interactions. Consequently, IGF-I (24-41) is not expected to activate IGF-1R or to be sequestered by IGFBPs . Its biological effects, such as those observed in neurobehavioral assays, are therefore likely mediated through alternative mechanisms independent of canonical IGF-I signaling pathways.

Receptor Binding IGFBP Interaction Structure-Activity Relationship

Optimal Application Scenarios for IGF-I (24-41) Based on Verified Differentiation Evidence


Neurodevelopmental & Behavioral Pharmacology: Mapping Functional Domains of IGF-I In Vivo

Based on direct evidence that IGF-I (24-41) but not IGF-I (57-70) modulates ultrasonic vocalizations in neonatal mice [1], this fragment is ideally suited for in vivo studies designed to map the neurobehavioral functions of the mid-region IGF-I domain. Researchers investigating early-life emotional communication, sensorimotor integration, or the developmental origins of neuropsychiatric vulnerability can employ IGF-I (24-41) as a selective pharmacological probe that bypasses the confounding metabolic and growth effects associated with full-length IGF-I administration. This enables cleaner interpretation of region-specific IGF-I actions on developing neural circuitry.

In Vitro Mechanistic Studies of Non-Canonical IGF-I Signaling Pathways

Given that IGF-I (24-41) lacks the critical N-terminal residues required for high-affinity IGF-1R binding and the C-terminal elements for IGFBP interaction [2], it serves as a crucial negative control and tool compound for delineating non-canonical, receptor-independent actions of IGF-I. In cell culture models where full-length IGF-I elicits a response, the inclusion of IGF-I (24-41) helps distinguish between effects mediated by the intact growth factor-receptor axis versus those triggered by alternative mechanisms, such as direct modulation of intracellular targets or engagement of distinct cell-surface receptors. This application is particularly relevant in fields like neuroprotection and inflammation where IGF-I exhibits receptor-independent cytoprotective properties .

Peptide Formulation & Stability Optimization: Comparative Solubility Assessments

The documented aqueous solubility of 50 mg/mL for the free base form of IGF-I (24-41) provides a quantitative benchmark for formulation development. This data is essential for laboratories requiring high-concentration peptide stocks for in vitro assays or for designing in vivo delivery vehicles (e.g., osmotic minipumps). Furthermore, the recognized solubility differences between the free base, TFA salt, and acetate salt forms of IGF-I fragments [3] position IGF-I (24-41) free base as a reference standard in comparative formulation studies aimed at optimizing peptide handling, stability, and biological availability without the confounding influence of counterions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for IGF-I (24-41)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.